エルトロンボパグアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

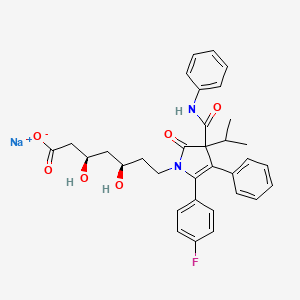

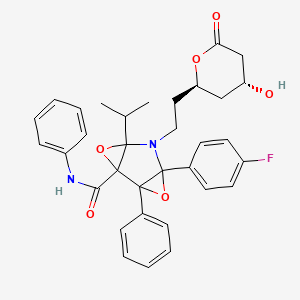

Eltrombopag Amide is a synthetic small-molecule thrombopoietin receptor agonist. It is primarily used to treat conditions such as chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C. The compound works by stimulating the production of platelets in the bone marrow, thereby increasing platelet counts in patients with these conditions .

科学的研究の応用

Eltrombopag Amide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving thrombopoietin receptor agonists.

Biology: Investigated for its role in cellular processes and its interaction with various biological molecules.

Industry: Employed in the pharmaceutical industry for the development of new therapeutic agents.

作用機序

Target of Action

Eltrombopag Amide primarily targets the thrombopoietin receptor (TPO receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .

Mode of Action

Eltrombopag Amide interacts with the transmembrane domain of the human TPO receptor . Unlike the natural ligand, thrombopoietin, Eltrombopag Amide binds to a region of the TPO receptor that is distant from the TPO binding site . This unique binding site allows Eltrombopag Amide to confer synergistic effects with endogenous TPO rather than competing for binding . Upon binding, Eltrombopag Amide activates the TPO receptor and downstream signaling pathways .

Biochemical Pathways

The activation of the TPO receptor by Eltrombopag Amide leads to the stimulation of intracellular signal transduction pathways, including the JAK-STAT signaling pathway . This results in increased proliferation and differentiation of megakaryocytes .

Pharmacokinetics

Eltrombopag Amide undergoes extensive hepatic metabolism via CYP1A2 and CYP2C8 oxidation and UGT1A1 and UGT1A3 glucuronidation . The compound is excreted in feces (59%, 20% as unchanged drug) and urine (31%, as metabolites) . The pharmacokinetics of Eltrombopag Amide are dose-dependent and linear .

Result of Action

The primary result of Eltrombopag Amide’s action is a rapid and sustainable increase in platelet counts . This significantly reduces bleeding and is well tolerated in patients with immune thrombocytopenia (ITP) . It has also shown promise in treating thrombocytopenia associated with various other etiologies .

Action Environment

The efficacy of Eltrombopag Amide can be influenced by various environmental factors. For instance, the onset time of Eltrombopag Amide can vary, with the shortest onset time being 5 days and the median onset time being 14 days . Additionally, the compound’s action may be influenced by the patient’s genetic makeup, as suggested by the observed inter-ethnic difference in AUC .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Eltrombopag Amide involves several steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a benzoic acid derivative, which is then subjected to various chemical transformations such as amide formation, cyclization, and functional group modifications .

Industrial Production Methods: Industrial production of Eltrombopag Amide follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving stringent reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Eltrombopag Amide undergoes several types of chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final Eltrombopag Amide compound .

類似化合物との比較

Romiplostim: Another thrombopoietin receptor agonist used to treat thrombocytopenia.

Avatrombopag: Similar to Eltrombopag Amide but with fewer restrictions in dosing and monitoring.

Uniqueness: Eltrombopag Amide is unique in its ability to chelate iron, which adds an additional layer of therapeutic potential, particularly in conditions involving iron overload . This property is not shared by other thrombopoietin receptor agonists like Romiplostim and Avatrombopag .

特性

CAS番号 |

1246929-02-1 |

|---|---|

分子式 |

C25H23N5O3 |

分子量 |

441.48 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-Biphenyl]-3-carboxamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)